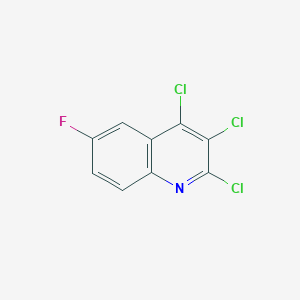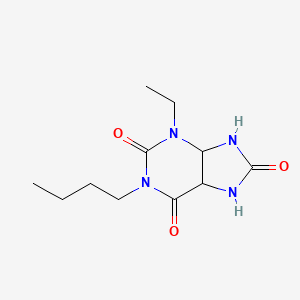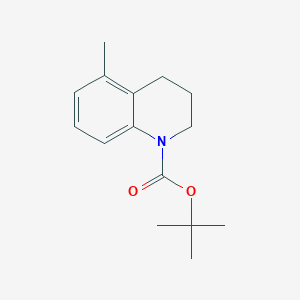
3-Acetyl-6-methyl-2H-1-benzopyran-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-6-methyl-2H-chromen-4-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria . The compound 3-acetyl-6-methyl-2H-chromen-4-yl acetate is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-methyl-2H-chromen-4-yl acetate typically involves the acetylation of 6-methyl-4-hydroxycoumarin. One common method includes the treatment of 6-methyl-4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) to yield the desired product . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-acetyl-6-methyl-2H-chromen-4-yl acetate may involve large-scale acetylation processes using similar reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
3-Acetyl-6-methyl-2H-chromen-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-Acetyl-6-methyl-2H-chromen-4-yl acetate has several scientific research applications, including:
作用機序
The mechanism of action of 3-acetyl-6-methyl-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases and proteases.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
DNA Interaction: Binding to DNA and interfering with replication and transcription processes.
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: A hydroxylated derivative with enhanced biological activities, including anticancer and anti-inflammatory effects.
3-Bromoacetylcoumarin: A halogenated derivative used in the synthesis of various bioactive heterocyclic compounds.
Uniqueness
3-Acetyl-6-methyl-2H-chromen-4-yl acetate is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
特性
CAS番号 |
54013-46-6 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
(3-acetyl-6-methyl-2H-chromen-4-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(18-10(3)16)12(7-17-13)9(2)15/h4-6H,7H2,1-3H3 |
InChIキー |
BAFBPKRGBIOADI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OCC(=C2OC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)

![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)






